The exact mass of the compound Nabilone is 372.2664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Nabilone is indicated for the treatment of the nausea and vomiting associated with cancer chemotherapy in patients who have failed to respond adequately to conventional antiemetic treatments. This restriction is required because a substantial proportion of any group of patients treated with Nabilone can be expected to experience disturbing psychotomimetic reactions not observed with other antiemetic agents. FDA Label
Livertox Summary
Nabilone is an orally available cannabinoid agonist that is used to treat nausea and vomiting and to stimulate appetite, particularly in patients with wasting disease or cachexia. Nabilone is associated with a minimal rate of serum enzyme elevations during therapy and has not been linked to cases of clinically apparent liver injury with jaundice.
Drug Classes
Gastrointestinal Agents
Pharmacology
Nabilone is a cannabinoid with therapeutic uses. It is an analog of dronabinol (also known as tetrahydrocannabinol or THC), the psychoactive ingredient in cannabis. Although structurally distinct from THC, nabilone mimics THC's structure and pharmacological activity through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors, however it is considered to be twice as active as Δ⁹-THC. Nabilone is a synthetic cannabinoid and dibenzopyrane derivative with anti-emetic activity. Although the mechanism of action has not been fully elucidated yet, it has been suggested that nabilone is a highly selective and strong agonist for the cannabinoid receptors CB1 and CB2, both of which are coupled to Gi/o proteins. The CB1 receptors are expressed predominantly in central and peripheral neurons and receptor stimulation has been implicated in the reduction of chemotherapy-induced nausea.
MeSH Pharmacological Classification
Antiemetics
ATC Code
A - Alimentary tract and metabolism A04 - Antiemetics and antinauseants A04A - Antiemetics and antinauseants A04AD - Other antiemetics A04AD11 - Nabilone
Mechanism of Action
Nabilone is an orally active synthetic cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS). It has been suggested that the antiemetic effect of nabilone is caused by interaction with the cannabinoid receptor system, i.e., the CB (1) receptor, which is a component of the endocannabinoid system of the body. The endocannabinoid system is widely distributed throughout the central and peripheral nervous system (via the Cannabinoid Receptors CB1 and CB2) and plays a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle among many others [A32824]. CB1 receptors are found in both the central and peripheral nervous system, and are most abundant in the hippocampus and amygdala, which are the areas of the brain responsible for short-term memory storage and emotional regulation. CB2 receptors are mainly located in the peripheral nervous system and can be found on lymphoid tissue where they are involved in regulation of immune function [A32676].
KEGG Target based Classification of Drugs
G Protein-coupled receptors Rhodopsin family Cannabinoid CNR [HSA:1268 1269] [KO:K04277 K04278]
Pictograms
Irritant
Other CAS
51022-71-0
Wikipedia
Nabilone
Biological Half Life
The plasma half-life (T1/2) values for nabilone and total radioactivity of identified and unidentified metabolites are about 2 and 35 hours, respectively.
Use Classification
Human drugs -> Rare disease (orphan) Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
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2: Long-term Nabilone Use: A Review of the Clinical Effectiveness and Safety [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Oct 16. Available from http://www.ncbi.nlm.nih.gov/books/NBK326830/ PubMed PMID: 26561692.
3: Nabilone for Non-chemotherapy Associated Nausea and Weight Loss due to Medical Conditions: A Review of the Clinical Effectiveness and Guidelines [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2014 Sep 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK253668/ PubMed PMID: 25411664.
4: Ware MA, St Arnaud-Trempe E. The abuse potential of the synthetic cannabinoid nabilone. Addiction. 2010 Mar;105(3):494-503. doi: 10.1111/j.1360-0443.2009.02776.x. Review. PubMed PMID: 20402993.
5: Ward A, Holmes B. Nabilone. A preliminary review of its pharmacological properties and therapeutic use. Drugs. 1985 Aug;30(2):127-44. Review. PubMed PMID: 2863127.
6: Davis MP. Oral nabilone capsules in the treatment of chemotherapy-induced nausea and vomiting and pain. Expert Opin Investig Drugs. 2008 Jan;17(1):85-95. Review. PubMed PMID: 18095921.
7: Nabilone (Cesamet) for chemotherapy-induced nausea and vomiting. Med Lett Drugs Ther. 2006 Dec 4;48(1249/1250):103-4. Review. PubMed PMID: 17149361.
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